Manganous hypophosphite

Vue d'ensemble

Description

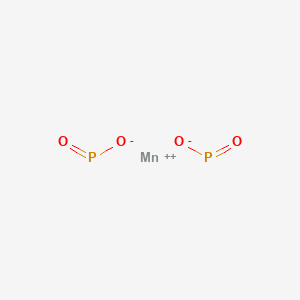

Manganous hypophosphite, also known as manganese(II) hypophosphite, is a chemical compound with the formula Mn(H₂PO₂)₂. It is a salt of hypophosphorous acid and manganese. This compound is typically found in the form of a monohydrate, appearing as an off-white powder or colorless crystals. This compound is known for its reducing properties and is used in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Manganous hypophosphite can be synthesized through the reaction of manganese(II) salts with hypophosphorous acid. One common method involves the reaction of manganese(II) chloride with sodium hypophosphite in an aqueous solution. The reaction proceeds as follows: [ \text{MnCl}_2 + 2 \text{NaH}_2\text{PO}_2 \rightarrow \text{Mn(H}_2\text{PO}_2\text{)}_2 + 2 \text{NaCl} ]

Industrial Production Methods: Industrial production of this compound typically involves the reduction of manganese(II) compounds with hypophosphorous acid or its salts. The process is carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually conducted at elevated temperatures to facilitate the reduction process.

Types of Reactions:

Reduction: this compound acts as a reducing agent in various chemical reactions. It can reduce metal ions to their elemental forms.

Oxidation: Under certain conditions, this compound can undergo oxidation to form manganese(II) phosphate and phosphine gas.

Substitution: It can participate in substitution reactions where the hypophosphite ion is replaced by other anions.

Common Reagents and Conditions:

Reducing Reactions: Common reagents include metal salts such as nickel(II) chloride, which can be reduced to nickel metal.

Oxidizing Reactions: Oxidizing agents such as hydrogen peroxide can oxidize this compound.

Substitution Reactions: Reagents like sodium hydroxide can facilitate substitution reactions.

Major Products:

Reduction: Elemental metals such as nickel.

Oxidation: Manganese(II) phosphate and phosphine gas.

Substitution: Various substituted hypophosphite salts.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Reducing Agent : Manganous hypophosphite is primarily employed as a reducing agent in chemical synthesis. Its ability to donate electrons makes it valuable in various redox reactions, particularly in the production of manganese compounds and other metal complexes .

Catalytic Applications : The compound serves as a catalyst in specific reactions, facilitating processes that require mild reducing conditions. For instance, it has been utilized in the reduction of manganese species on platinum surfaces, contributing to the development of heterogeneous chemical oscillators .

Materials Science

Perovskite Structures : Recent research has highlighted the potential of manganese hypophosphite in the formation of novel perovskite-like structures. These materials exhibit unique optical and magnetic properties, making them suitable for applications in optoelectronics and photonics. Studies indicate that these compounds can emit red photoluminescence under UV excitation, which is promising for temperature sensing applications .

Nylon Production : this compound monohydrate plays a crucial role in the manufacture of nylon carpet fibers. It enhances the UV stability and dye color fastness of these fibers, thereby improving their durability and aesthetic qualities .

Environmental Applications

Soil Chemistry : The compound has implications in soil chemistry, particularly concerning its interaction with iron and manganese phosphates. These interactions can influence soil properties and agricultural productivity, especially in saline soils where manganese compounds precipitate .

Thermal Properties and Stability

This compound exhibits specific thermal characteristics that are essential for its applications. Thermal decomposition studies reveal that it undergoes dehydration followed by decomposition at elevated temperatures, resulting in manganese pyrophosphate as a final product. This property is significant for its use in high-temperature applications .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Reducing agent | Utilized in redox reactions for metal complex production |

| Catalysis | Catalyst for specific reactions | Facilitates mild reducing conditions |

| Materials Science | Formation of perovskite structures | Exhibits unique optical/magnetic properties |

| Nylon Production | Enhances UV stability and dye fastness | Critical for manufacturing nylon carpet fibers |

| Environmental Science | Influences soil chemistry | Affects agricultural productivity through interactions with soil minerals |

| Thermal Stability | Decomposition behavior studied | Stable up to 120 °C; decomposes to Mn₂P₂O₇ |

Case Studies

- Optical Properties of Manganese Hypophosphite Perovskites :

- Thermal Decomposition Analysis :

- Nylon Fiber Enhancement :

Mécanisme D'action

The mechanism of action of manganous hypophosphite primarily involves its reducing properties. It donates electrons to other substances, thereby reducing them. This process can involve the transfer of hydrogen atoms or the direct donation of electrons. The molecular targets and pathways involved depend on the specific reaction and the substances being reduced.

Comparaison Avec Des Composés Similaires

Sodium Hypophosphite (NaH₂PO₂): Commonly used in electroless nickel plating.

Calcium Hypophosphite (Ca(H₂PO₂)₂): Used as a reducing agent and in the production of pharmaceuticals.

Magnesium Hypophosphite (Mg(H₂PO₂)₂): Known for its use in flame retardants and as a reducing agent.

Manganous hypophosphite stands out due to its unique combination of reducing properties and the presence of manganese, making it a valuable compound in various scientific and industrial applications.

Activité Biologique

Manganous hypophosphite (Mn(H₂PO₂)₂·H₂O) is a manganese compound that has garnered attention due to its unique properties and potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, synthesis, characterization, and implications based on recent research findings.

This compound is synthesized through a reaction involving manganese nitrate and phosphorous acid in an acetone medium. The synthesis process is designed to control the exothermic reactions and produce high-purity compounds. The thermal stability of manganese hypophosphite is significant, with decomposition occurring at temperatures above 120°C, leading to various products including manganese pyrophosphate ( ).

Table 1: Synthesis Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | Mn(H₂PO₂)₂·H₂O |

| CAS Number | 7783-16-6 |

| Purity | ≥95% |

| Decomposition Temperature | 120°C |

Manganese is an essential trace element that plays a crucial role in various biological processes, including enzyme function, antioxidant defense, and bone formation. This compound potentially contributes to these processes due to its manganese content. However, excessive exposure can lead to neurotoxic effects, as manganese can accumulate in the brain and disrupt neurotransmitter systems ( ).

2.2 Toxicological Studies

Studies have shown that while manganese compounds can be beneficial at trace levels, they pose risks at higher concentrations. For instance, manganese exposure has been linked to neurological disorders known as manganism, characterized by symptoms similar to Parkinson's disease ( ).

In animal studies, the acute toxicity of manganese salts has been assessed using various models. For example, the LD50 values for manganese chloride were reported between 300 mg/kg to over 2000 mg/kg depending on the species and age of the test subjects ( ).

Table 2: Toxicity Data of Manganese Compounds

| Compound | Species | LD50 (mg/kg) |

|---|---|---|

| Manganese Chloride | Wistar Rats | 300 - 2000 |

| Manganese Sulfate | Swiss Mice | >1597 |

| Manganese Nitrate | Female Wistar Rats | 300 - 2000 |

3.1 Neurotoxic Effects

A notable study utilized metabolomics to identify biomarkers of manganese exposure in occupational settings. This research found significant alterations in metabolic profiles among workers exposed to manganese, indicating potential neurotoxic effects ( ). The study highlighted specific ions that differed significantly between exposed and unexposed groups, suggesting a dose-response relationship.

3.2 Material Applications

This compound has also been investigated for its applications in enhancing the properties of synthetic materials. For instance, it has been used in the production of nylon fibers where it improves UV stability and dye color fastness ( ). This application underscores its versatility beyond biological interactions.

4. Conclusion

This compound exhibits notable biological activity primarily due to its manganese content, which is essential for various physiological functions but can also pose health risks at elevated levels. Ongoing research into its toxicological profile and potential applications in materials science continues to reveal the dual nature of this compound as both beneficial and hazardous.

Future studies should focus on elucidating the precise mechanisms by which manganese hypophosphite affects biological systems while exploring safe application methods in industrial processes.

Analyse Des Réactions Chimiques

Thermal Decomposition Behavior

Manganese hypophosphite undergoes a two-stage thermal degradation process under inert atmospheres:

-

Key Observations :

-

Dehydration precedes decomposition, with water loss matching theoretical predictions .

-

Final decomposition yields manganese pyrophosphate (Mn₂P₂O₇) as the primary solid residue, confirmed by XRD .

-

Gas-phase products include phosphine (PH₃) and hydrogen, though quantification requires further study .

-

Hydrolysis and Stability in Aqueous Media

The compound demonstrates hygroscopicity and pH-dependent hydrolysis:

| Property | Value/Condition |

|---|---|

| Solubility | Soluble in water (hydrolysis-prone) |

| pH Stability | 3.5–4.5 (20°C, 5% solution) |

| Hydrolysis Products | Mn²⁺ ions, H₂PO₂⁻ anions, H₃PO₂ |

-

Mechanism :

Mn(H₂PO₂)₂·H₂O ⇌ Mn²⁺ + 2H₂PO₂⁻ + H₂O → Mn(OH)₂ + 2H₃PO₂ (under basic conditions) . -

Industrial Relevance : Hydrolysis products contribute to its efficacy as a corrosion inhibitor in electroplating .

Vibrational Spectroscopy Insights

FTIR and Raman studies reveal structural changes during reactions:

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) water | 3450–3200 | Stretching of coordinated H₂O |

| δ(H-O-H) bending | 1384 | Low-frequency H₂O bending |

| ν(P-O) hypophosphite | 1050–950 | Symmetric P-O stretching |

-

Notable Finding : A previously unreported IR band at 1384 cm⁻¹ was attributed to unique hydrogen bonding in the crystal lattice .

Interaction with Deuterated Media

Deuteration experiments confirm water's role in thermal processes:

| Deuterated Compound | ν(O-D) Frequency (cm⁻¹) | Δν Shift (vs. Protio) |

|---|---|---|

| Mn(D₂PO₂)₂·D₂O | 2556, 2494 | 171–233 |

Propriétés

InChI |

InChI=1S/Mn.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFJVPPJGJSHMF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[O-]P=O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047521 | |

| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.883 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10043-84-2 | |

| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.